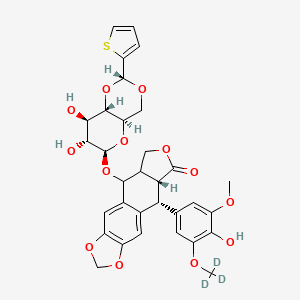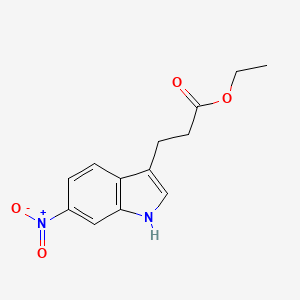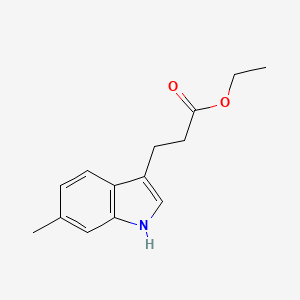
Teniposide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teniposide-d3: is a deuterated form of Teniposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent, meaning it is utilized in the treatment of cancer. This compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Teniposide-d3 involves the incorporation of deuterium into the Teniposide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Teniposide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Teniposide-d3 is used to study reaction mechanisms and pathways. The deuterium labeling allows researchers to track the movement and transformation of the compound during chemical reactions.
Biology: In biology, this compound is used to study the metabolic pathways and pharmacokinetics of Teniposide. The deuterium labeling helps in tracing the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: In medicine, this compound is used in cancer research to study the drug’s mechanism of action and its effects on cancer cells. It is also used in clinical trials to evaluate the efficacy and safety of Teniposide-based treatments .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. The deuterium labeling helps in understanding the drug’s behavior and interactions in the body, which is crucial for drug development and optimization .
Mécanisme D'action
Teniposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, this compound induces breaks in the DNA strands, preventing the repair and replication of DNA. This leads to cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Etoposide: Another podophyllotoxin derivative with similar antineoplastic properties.
Podophyllotoxin: The natural compound from which Teniposide and Etoposide are derived.
Etoposide-d3: The deuterated form of Etoposide, used for similar research purposes
Uniqueness: Teniposide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide insights into its pharmacokinetics and mechanisms of action. Compared to Etoposide, Teniposide has greater central nervous system penetrance and is more lipophilic, which can influence its efficacy and toxicity profiles .
Propriétés
Formule moléculaire |
C32H32O13S |
|---|---|
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16?,21-,23-,24+,26-,27-,28?,29-,31-,32+/m1/s1/i1D3 |
Clé InChI |
NRUKOCRGYNPUPR-QSRBESSCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)

![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)

![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)

